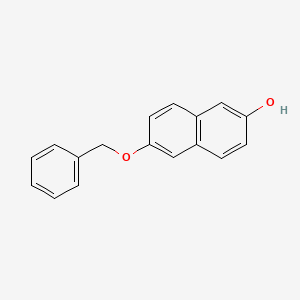

6-(Benzyloxy)naphthalen-2-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxynaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11,18H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJEAKYLMOHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Naphthalene Chemistry

The importance of 6-(Benzyloxy)naphthalen-2-ol in the realm of naphthalene (B1677914) chemistry stems from its utility as a highly functionalized building block. cymitquimica.comsigmaaldrich.com The naphthalene scaffold itself is a prevalent structural motif in a wide array of functional materials and biologically active compounds. The specific substitution pattern of this compound, with reactive sites at the C2 and C6 positions, allows for selective and sequential chemical modifications.

The hydroxyl group provides a nucleophilic center and a site for reactions such as etherification, esterification, or participation in condensation reactions. The benzyloxy group, on the other hand, serves as a stable protecting group for the C6-hydroxyl functionality, which can be removed under specific conditions, typically via catalytic hydrogenation, to unveil a second reactive hydroxyl group. acs.org This differential reactivity is crucial for the controlled, stepwise synthesis of complex, multi-substituted naphthalene-based structures.

A primary application highlighting its significance is its role as a precursor in the synthesis of larger, well-defined O-doped polycyclic aromatic hydrocarbons. thieme-connect.com Specifically, it is a key starting material for creating peri-xanthenoxanthene (PXX) derivatives. thieme-connect.comunl.pt These larger aromatic systems are of considerable interest for their unique electronic and photophysical properties, and the strategic placement of oxygen atoms, facilitated by precursors like this compound, is critical for tuning these characteristics. thieme-connect.comunl.pt

Overview of Strategic Research Directions for 6 Benzyloxy Naphthalen 2 Ol

Research involving 6-(Benzyloxy)naphthalen-2-ol is strategically directed toward the development of advanced functional materials. A major focus is on the synthesis of novel electrochromic and semiconductor materials. unl.pt

Key research directions include:

Synthesis of O-Doped Graphenoids: The compound serves as a critical intermediate in the synthesis of oxygen-doped graphenoids and other large PAHs. thieme-connect.com By incorporating oxygen heteroatoms into the carbon lattice, researchers can modulate the electronic properties of the resulting materials, such as lifting the Highest Occupied Molecular Orbital (HOMO) energy level. thieme-connect.com This tuning is essential for applications in organic electronics.

Development of Electrochromic Devices: Derivatives of this compound, particularly the PXXs synthesized from it, exhibit significant color changes upon electrochemical oxidation. thieme-connect.comunl.pt This property makes them promising candidates for use in electrochromic devices, such as smart windows or displays, which can change their optical transmittance in response to an applied voltage. unl.pt

Intermediates for Pharmaceutical and Material Science: The structural motif of this compound is also relevant in broader synthetic applications. It is utilized as an intermediate in the creation of complex molecules for pharmaceutical development and in material science, where it can be incorporated into polymers to enhance specific properties. chemimpex.com For instance, derivatives have been explored in the synthesis of inhibitors for enzymes like d-amino acid oxidase (DAAO). acs.org

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₂ | thieme-connect.com |

| Molecular Weight | 250.30 g/mol | thieme-connect.combldpharm.combldpharm.com |

| Appearance | White solid | thieme-connect.com |

| Melting Point | 144 °C | thieme-connect.com |

Methodological Approaches in Modern Organic Chemistry for Polycyclic Aromatic Compounds

Direct Synthesis Routes to this compound

Direct synthesis methods are often preferred for their atom economy and step efficiency. The primary approach involves the selective benzylation of a dihydroxy-naphthalene precursor.

The most common and direct route to this compound is the mono-benzylation of 2,6-dihydroxynaphthalene. thieme-connect.com This reaction involves treating the symmetrical diol with a benzylating agent in the presence of a base to form the desired mono-ether.

The efficiency of the benzylation reaction is highly dependent on the chosen reagents and conditions. Sodium hydride (NaH) is a frequently used base for the deprotonation of phenolic hydroxyl groups, forming a highly nucleophilic naphthoxide anion. organic-chemistry.orgnih.gov Benzyl bromide is a common electrophile used as the benzyl source. mdpi.commnstate.edu

The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to dissolve the reagents and facilitate the SN2 reaction. organic-chemistry.org However, it has been noted that sodium hydride can also act as a reducing agent, leading to side reactions with solvents like DMF, which can complicate purification and lower the yield of the desired product. nih.gov Optimization studies focus on adjusting stoichiometry, temperature, and reaction time to maximize the yield of the mono-benzylated product while minimizing the formation of the di-benzylated byproduct and other impurities. organic-chemistry.org The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can significantly accelerate the reaction, allowing for milder conditions and reduced reaction times, particularly for hindered hydroxyl groups. organic-chemistry.org

| Base | Benzylating Agent | Solvent | Catalyst/Additive | Temperature | Key Outcome | Citation |

|---|---|---|---|---|---|---|

| Sodium Hydride (NaH) | Benzyl Bromide | Tetrahydrofuran (THF) | Tetrabutylammonium Iodide (TBAI) (catalytic) | Room Temperature | Quantitative yield, significantly reduced reaction time (e.g., 10 min vs. 24h at reflux without catalyst). | organic-chemistry.org |

| Sodium Hydride (NaH) | Benzyl Bromide | Dimethylformamide (DMF) | None | Not specified | Formation of byproducts from reaction of NaH with DMF solvent was observed. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Benzyl Bromide | Acetonitrile (ACN) | None | Room Temperature | Used for benzylation of a hydroxy tetralone precursor. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Benzyl Bromide | Acetone | Potassium Iodide (KI) | Room Temperature | Successful benzylation of a hydroxy-naphthaldehyde. | mdpi.com |

A significant challenge in the synthesis of this compound from 2,6-dihydroxynaphthalene is controlling regioselectivity. Since the precursor has two hydroxyl groups, the reaction can yield the desired 6-O-benzyl ether, the isomeric 2-O-benzyl ether, and the 2,6-di-O-benzyl ether. Achieving selective mono-benzylation at the C-6 position is paramount.

The regiochemical outcome is influenced by the relative acidity and steric environment of the two hydroxyl groups. While 2,6-dihydroxynaphthalene is symmetrical, subtle differences in the electronic environment can be exploited. In enzymatic reactions, for instance, the binding orientation within an active site dictates the regioselectivity of prenylation on 1,6-dihydroxynaphthalene, highlighting how specific interactions can direct functionalization. acs.org In chemical synthesis, controlling the stoichiometry of the base and benzylating agent is a primary strategy. Using slightly less than one equivalent of the base can favor mono-deprotonation, and the subsequent alkylation may show a preference for one site. Research has demonstrated that the mono-benzylation of 2,6-dihydroxynaphthalene can be achieved, leading to the formation of the target molecule. thieme-connect.com The development of methods for regioselective synthesis is a general challenge for disubstituted naphthalenes, especially when the substituents are on different rings. nih.govresearchgate.net

Beyond the direct benzylation of 2,6-dihydroxynaphthalene, alternative strategies can provide access to the target compound, often through the use of protecting groups.

Protecting group strategies are fundamental in multi-step organic synthesis to mask reactive functional groups and ensure selective transformations. jocpr.com In the context of synthesizing this compound, one of the two hydroxyl groups of 2,6-dihydroxynaphthalene could be selectively protected, leaving the other free for benzylation.

Common protecting groups for hydroxyls, such as the methoxymethyl (MOM) ether, can be introduced under mild conditions. researchgate.net For example, one could protect 2,6-dihydroxynaphthalene as a mono-MOM ether, benzylate the remaining free hydroxyl group, and then selectively remove the MOM group to yield the final product. The benzyl group itself can also be used as a protecting group, which can be removed later via hydrogenation using a catalyst like palladium on carbon (Pd/C). nih.gov The key to a successful protecting group strategy is orthogonality, meaning the protecting groups can be installed and removed selectively without affecting other functional groups in the molecule. jocpr.com

| Protecting Group | Protection Reagent | Deprotection Conditions | Notes | Citation |

|---|---|---|---|---|

| Methoxymethyl (MOM) | MOMCl, NaH | Acidic conditions | Used in a synthesis starting from 6-bromo-2-naphthol. | researchgate.net |

| Benzyl (Bn) | Benzyl Bromide, Base | Hydrogenation (e.g., H₂, Pd/C) | The benzyl group itself can serve as a protecting group, stable to many conditions but readily cleaved by catalytic hydrogenation. | nih.gov |

| Sulfonic Acid | Sulfuric Acid | Aqueous Sulfuric Acid | Used to protect a naphthalene nucleus and activate a Sandmeyer reaction. | nih.govresearchgate.net |

| Acetyl (Ac) | Acetic Anhydride (B1165640) | Basic or Acidic Hydrolysis | A common protecting group for phenols. | mdpi.com |

Alternative Synthetic Pathways for this compound

Mechanistic Aspects of this compound Synthesis

The synthesis of this compound via the reaction of 2,6-dihydroxynaphthalene with sodium hydride and benzyl bromide proceeds through a Williamson ether synthesis. The mechanism begins with the deprotonation of one of the phenolic hydroxyl groups by sodium hydride, a strong base. This acid-base reaction generates a sodium naphthoxide intermediate and hydrogen gas. The resulting naphthoxide anion is a potent nucleophile.

Elucidation of Alkylation Mechanisms at Hydroxyl Positions

The alkylation of dihydroxynaphthalenes, such as 2,6-naphthalenediol, presents a challenge in achieving regioselectivity, as both hydroxyl groups can potentially react. The Williamson ether synthesis, a cornerstone of ether formation, proceeds via an S_N2 mechanism where an alkoxide ion displaces a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org The choice of reactants is crucial; for instance, using a primary alkyl halide like benzyl bromide is preferred to minimize side reactions like elimination. masterorganicchemistry.com

The competition between N-alkylation and O-alkylation can be a significant issue in molecules containing both amine and hydroxyl groups. In aqueous media, this is further complicated by the potential for hydrolysis of the alkylating agent. researchgate.net One strategy to favor O-alkylation is to carefully select the base and solvent system. Polar aprotic solvents can enhance the reactivity of the alkoxide, while the choice of counterion can also influence the reaction pathway. ic.ac.uk For example, larger cations like potassium (K+) can sometimes favor O-alkylation. ic.ac.uk

In the context of 2,6-naphthalenediol, mono-benzylation is a key step to produce this compound. thieme-connect.com The reaction conditions, including the base, solvent, and temperature, must be carefully controlled to favor the formation of the desired mono-substituted product over the di-substituted one.

Investigation of Intermediates in Naphthalene Functionalization Reactions

The functionalization of naphthalene can proceed through various reactive intermediates, depending on the reaction type. For instance, in certain cycloaddition reactions for synthesizing naphthalene derivatives, isoindole intermediates have been identified. nih.gov These isoindoles are more stable than their isobenzofuran (B1246724) counterparts, allowing for a wider range of reaction conditions. nih.gov

Another class of reactive intermediates in naphthalene chemistry are arynes, such as 2-naphthyne. rsc.org These are typically generated from precursors like 2-halo-3-silylnaphthalenes and can be trapped by various reagents to form functionalized naphthalene products. rsc.org The use of aryne intermediates has been explored in the synthesis of multisubstituted naphthalenes from 2-pyrones. rsc.org

In metal-catalyzed reactions, the nature of the metal can dictate the intermediate and the final product. For example, in the reaction of ethyl diazoacetate with naphthalene, a copper-based catalyst leads to a cycloheptatriene (B165957) derivative via a norcaradiene intermediate, whereas a gold-based catalyst yields a mixture of products arising from formal C-H bond insertion. beilstein-journals.org The functionalization of the naphthalene ring can also be directed by specific groups already present on the molecule. For instance, a carbonyl group can direct C-H activation to the peri position, a challenging but synthetically valuable transformation. anr.fr

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. indianchemicalsociety.com This includes the use of safer solvents, renewable starting materials, and energy-efficient methods. indianchemicalsociety.comwjpmr.com

Solvent Selection and Reaction Efficiency

The choice of solvent is a critical aspect of green chemistry. Traditional solvents like dichloromethane (B109758) are often replaced with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org However, the low solubility of many organic compounds in water can be a limitation. rsc.org Micellar catalysis, using surfactants like TPGS-750-M in water, can overcome this issue by creating a medium where organic reactions can proceed efficiently. rsc.org Another approach is the use of biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). rsc.org

In the context of alkylation reactions, the solvent can significantly impact the reaction rate and selectivity. ic.ac.uk For instance, in the alkylation of enolates, polar aprotic solvents can lead to O-alkylation, while non-polar solvents may favor C-alkylation. fiveable.me The efficiency of a reaction can also be improved by using microwave irradiation, which can lead to shorter reaction times and higher yields. wjpmr.com

Catalyst Development for Enhanced Sustainability

Sustainable catalysis focuses on developing catalysts that are efficient, recyclable, and environmentally benign. nih.gov Heterogeneous catalysts are particularly desirable as they can be easily separated from the reaction mixture and reused, which is a major advantage over homogeneous catalysts that often require difficult and costly removal processes. rsc.orgnih.gov

Hyper-crosslinked aromatic polymers (HAPs) have emerged as promising supports for catalysts due to their high stability, porosity, and the ability to be functionalized. epfl.ch These polymers can be used to immobilize metal nanoparticles, such as palladium, for use in cross-coupling reactions like the Suzuki coupling. epfl.ch The functional groups on the surface of these polymers can enhance the dispersion of the metal, leading to higher catalytic activity. epfl.ch

The development of solid acid catalysts, such as sulfonic acid-functionalized mesoporous silica, offers a sustainable alternative to corrosive liquid acids for reactions like Friedel-Crafts alkylation. nih.gov Furthermore, research is ongoing to replace expensive and toxic metals with more abundant and less toxic alternatives, such as iron, for various organic transformations. rsc.org

Table of Compounds

Transformations of the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group in this compound is a primary site for various chemical modifications, including esterification and etherification, which are fundamental for creating diverse molecular architectures.

Esterification and Etherification Reactions

Esterification of this compound can be achieved through several methods. One common approach involves the reaction with acid chlorides or anhydrides. For instance, reaction with benzoyl chloride in the presence of a base would yield the corresponding benzoate (B1203000) ester. Another strategy is the use of carboxylic acids in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method has been employed to synthesize ester derivatives of 7-(benzyloxy)naphthalen-2-ol, a positional isomer, for applications in liquid crystals.

Etherification, on the other hand, typically proceeds via the Williamson ether synthesis. This involves deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide. For substrates sensitive to strongly basic conditions, milder reagents like silver(I) oxide can be used. Iron(II) or Iron(III) chloride has also been utilized as a catalyst for the etherification of benzylic alcohols, presenting a greener alternative.

Selective Derivatization for Complex Molecule Synthesis

The selective derivatization of the phenolic hydroxyl group is crucial in the synthesis of complex molecules. For example, in the synthesis of Hsp90 inhibitors, the hydroxyl group of a related naphthalenol derivative was alkylated using N-methyl-4-piperidinol under Mitsunobu conditions (tributylphosphine and 1,1'-azobis(N,N-dimethylformamide)). This highlights the ability to introduce complex functionalities at the phenolic position. The choice of reagents and reaction conditions allows for high selectivity, which is essential when other reactive sites are present in the molecule.

Reactions of the Benzyloxy Moiety in this compound

The benzyloxy group serves as a common protecting group for the hydroxyl functionality in this compound. Its removal, or deprotection, is a key step in many synthetic pathways.

Catalytic Deprotection Strategies (e.g., Hydrogenation)

Catalytic hydrogenation is a widely used method for the deprotection of benzyl ethers. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and efficient, yielding the deprotected alcohol and toluene (B28343) as a byproduct. In some cases, a mixed catalyst system, such as palladium and niobic acid-on-carbon, can facilitate the hydrogenation, allowing for milder reaction conditions and easier workup. For substrates containing other reducible functional groups, such as double or triple bonds, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be employed to achieve selective debenzylation.

Acid-Mediated Cleavage Reactions (e.g., Boron Tribromide)

Acid-mediated cleavage provides an alternative route for deprotecting the benzyloxy group. Boron tribromide (BBr₃) is a powerful Lewis acid reagent for this purpose. The reaction mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the benzylic carbon, cleaving the carbon-oxygen bond. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other sensitive functional groups. A combination of BCl₃ and a cation

Participation in Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with broad applications in the synthesis of pharmaceuticals and functional materials. researchgate.net For this compound, the phenolic hydroxyl group can be readily converted into a triflate (trifluoromethanesulfonate) group, creating an excellent electrophilic partner for cross-coupling reactions like the Suzuki-Miyaura coupling. jyu.fi

The synthesis proceeds by reacting this compound with triflic anhydride in the presence of a base to form the key intermediate, 6-(benzyloxy)naphthalen-2-yl trifluoromethanesulfonate. This triflate can then be coupled with a variety of organoboron compounds. jyu.fijst.go.jp The Suzuki-Miyaura reaction, for instance, involves the palladium-catalyzed coupling of this triflate with an aryl or vinyl boronic acid in the presence of a base. nobelprize.org This methodology is highly valued for its tolerance of a wide range of functional groups and its ability to form C(sp²)–C(sp²) bonds with high efficiency and selectivity. jyu.finobelprize.org

A general procedure for a Suzuki coupling might involve heating the naphthyl triflate with a suitable boronic acid, a palladium catalyst such as Pd(dppf)Cl₂, and a base like potassium carbonate in a solvent mixture like DMF/water. umich.edu This approach has been utilized in the synthesis of complex molecules, including potential antagonists for the P2X7 receptor, highlighting the compound's relevance in medicinal chemistry. nih.govnih.gov

Table 1: Example of a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 6-(Benzyloxy)naphthalen-2-yl triflate | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 6-(Benzyloxy)-2-arylnaphthalene |

Annulation Reactions with Alkoxyallenes and Naphthols

Annulation reactions are crucial for constructing cyclic structures. This compound, as a naphthol derivative, can participate in annulation reactions with alkoxyallenes. Research has demonstrated that Brønsted acids can catalyze the direct annulation of alkoxyallenes with naphthols to form benzo[f]chromene systems. thieme-connect.com

In a typical reaction, this compound would react with an alkoxyallene in the presence of a catalytic amount of a Brønsted acid. The reaction proceeds through the formation of a six-membered ring, leading to a polycyclic product. For example, the reaction could yield a derivative of benzo[f]chromene. thieme-connect.com Metal catalysts, particularly rhodium complexes, are also widely employed for various annulation reactions involving alkynes and alkenes, suggesting alternative synthetic routes. dicp.ac.cnsioc-journal.cn These reactions often proceed via C-H activation, offering an efficient way to build molecular complexity. dicp.ac.cn

Table 2: Representative Annulation Reaction

| Naphthol Derivative | Reagent | Catalyst Type | Product Type |

| This compound | Methoxyallene | Brønsted Acid | Substituted Benzo[f]chromene |

Friedel-Crafts Type Reactions on the Naphthalene Core

Friedel-Crafts reactions are a classic method for attaching alkyl or acyl substituents to an aromatic ring through electrophilic aromatic substitution. rsc.orgnih.gov The reactivity of the naphthalene core in this compound is governed by the electronic effects of the existing substituents. The hydroxyl group at the C-2 position is a strong activating group and an ortho-, para-director. The benzyloxy group at the C-6 position is also an activating, ortho-, para-directing group.

In 2-naphthol (B1666908) systems, Friedel-Crafts acylation is known to be highly regioselective, with substitution occurring preferentially at the C-6 position due to the directing influence of the hydroxyl group. However, in this compound, this position is already blocked. Therefore, an incoming electrophile would be directed to other activated positions. The strongest activation from the C-2 hydroxyl group is at the C-1 and C-3 positions (ortho positions). The C-1 position is generally favored for electrophilic attack on 2-naphthol derivatives. Thus, a Friedel-Crafts reaction, such as acylation with an acyl chloride and a Lewis acid catalyst like aluminum chloride, would likely result in substitution at the C-1 position of the naphthalene ring. iitk.ac.in

Investigations into Reaction Kinetics and Intermediates

Understanding the kinetics and identifying transient intermediates are fundamental to optimizing reaction conditions and elucidating reaction mechanisms.

Real-time Monitoring of Reaction Progress

The progress of the reactions involving this compound, such as the Suzuki coupling, can be monitored using various analytical techniques. Standard methods include thin-layer chromatography (TLC) and gas chromatography (GC) to track the consumption of reactants and the formation of products. consensus.app

For more detailed kinetic analysis, modern spectroscopic techniques allow for real-time monitoring. For instance, innovative methods using surface-enhanced Raman spectroscopy (SERS) have been developed to visualize Suzuki reactions as they occur. consensus.app Furthermore, time-course studies using Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the concentration of species over time, which is particularly useful for observing isomerizations or slower transformations in situ. mdpi.com

Identification of Transient Species via Advanced Spectroscopic Methods

The identification of short-lived intermediates is crucial for confirming a proposed reaction mechanism. In palladium-catalyzed cross-coupling reactions, the mechanism involves several transient palladium species (e.g., Pd(0), Pd(II)) and activated reagents. researchgate.net Advanced spectroscopic methods are indispensable for detecting these fleeting species.

Time-resolved resonance Raman (TR3) spectroscopy, for example, can be used to obtain spectra of light-absorbing transient intermediates generated during a reaction. acs.org This technique, often paired with computational methods like density functional theory (DFT), helps in assigning the structure of the observed transient. acs.org For reactions occurring in solution, techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy are vital for identifying and characterizing unstable intermediates that may be present at low concentrations. mdpi.com In the context of the Suzuki-Miyaura reaction, the formation of key intermediates like hydroxo-palladium species and boronate complexes is often investigated to understand the critical transmetalation step. researchgate.net

Computational and Theoretical Studies of 6 Benzyloxy Naphthalen 2 Ol

Electronic Structure and Molecular Orbital Analysis

The electronic properties and molecular orbitals of a compound like 6-(benzyloxy)naphthalen-2-ol are fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to investigate these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For a molecule such as this compound, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to optimize the molecular structure. smu.edu These calculations yield precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, studies on the parent molecule, 2-naphthol (B1666908), have utilized DFT calculations to achieve excellent agreement between theoretical structural parameters and experimental results. researchgate.net Such an analysis for this compound would reveal how the bulky benzyloxy group influences the planarity and geometry of the naphthalene (B1677914) core.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies, Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature. researchgate.net

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. researchgate.net A smaller gap generally suggests that the molecule is more easily excitable and more chemically reactive. researchgate.net For related aromatic compounds, DFT calculations have been used to determine these energy values. While specific values for this compound are not published, analysis of similar structures suggests that the addition of substituent groups like benzyloxy can tune these energy levels.

Table 1: Illustrative Frontier Molecular Orbital Data for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|

Note: This table is for illustrative purposes only, as specific FMO data for this compound is not available in the reviewed literature.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are visual tools generated from computational calculations that illustrate the charge distribution across a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ether groups, highlighting these as potential sites for hydrogen bonding and electrophilic interaction.

Prediction of Reactivity and Selectivity

Computational methods can go beyond static properties to model dynamic processes, predicting how and where a molecule will react.

Computational Modeling of Reaction Pathways and Transition States

By applying quantum mechanical methods, researchers can model the entire pathway of a chemical reaction. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. DFT modeling is a common approach to elucidate these pathways and has been used to support proposed mechanisms in various chemical transformations. researchgate.net For this compound, this could be used to predict the outcomes of electrophilic aromatic substitution or reactions involving the hydroxyl group.

Quantitative Structure–Reactivity Relationships (QSRR)

Quantitative Structure–Reactivity Relationships (QSRR) are computational models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. By analyzing a series of related compounds, QSRR studies can develop mathematical equations to predict the reactivity of new, untested molecules. Such studies often use descriptors derived from DFT calculations, such as HOMO-LUMO gaps, dipole moments, and atomic charges, to quantify reactivity. A QSRR study involving a series of substituted naphthalen-2-ols could predict the relative reactivity of this compound based on the electronic and steric properties of the benzyloxy group. However, no specific QSRR studies featuring this compound were identified in the literature search.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Naphthol |

Spectroscopic Property Predictions

Theoretical methods are instrumental in predicting the spectroscopic properties of molecules, offering a way to interpret experimental data and understand the underlying electronic and structural factors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. These predictions are valuable for assigning experimental spectra, especially for complex molecules where signals may overlap.

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). Recent advancements in machine learning have also introduced models that can predict chemical shifts rapidly and accurately based on large datasets of experimental values nih.gov. For a molecule like this compound, theoretical calculations can help distinguish between the numerous aromatic protons and carbons on both the naphthalene and benzyl (B1604629) moieties. Studies on related substituted naphthalene structures have demonstrated the utility of DFT methods in correlating calculated chemical shifts with experimental data, aiding in the unambiguous assignment of complex spectra nih.gov.

Illustrative Data: The following table represents typical predicted ¹³C NMR chemical shifts for the aromatic carbons of this compound that would be generated from a DFT calculation. Note: This data is illustrative and not from a published study on this specific molecule.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 118.5 |

| C2 | 155.2 |

| C3 | 109.8 |

| C4 | 129.5 |

| C4a | 135.1 |

| C5 | 127.0 |

| C6 | 157.8 |

| C7 | 119.3 |

| C8 | 128.8 |

| C8a | 126.4 |

The electronic absorption and emission properties of this compound are dictated by its extended π-conjugated system. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict the Ultraviolet-Visible (UV-Vis) absorption spectra of such molecules. These calculations can determine the wavelengths of maximum absorbance (λmax) and the corresponding electronic transitions, which for this compound are expected to be primarily π-π* transitions within the aromatic rings.

The prediction of UV-Vis spectra from a molecule's structure is of significant interest for identifying compounds with potential photoreactivity or for designing new materials with specific optical properties nih.gov. Theoretical approaches, including semi-empirical methods like ZINDO/S and machine learning algorithms, have been successfully applied to predict the absorption spectra of various polycyclic aromatic hydrocarbons, including naphthalene derivatives nih.govresearchgate.netnih.gov. These studies help rationalize the observed spectra by identifying the specific molecular orbitals involved in the electronic transitions. For this compound, computational models would predict the key absorption bands arising from the naphthalene chromophore, modulated by the benzyloxy and hydroxyl substituents.

Illustrative Data: This table shows potential predicted UV-Vis absorption maxima for this compound based on TD-DFT calculations, illustrating the expected output.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 335 | 0.08 |

| S0 → S2 | 290 | 0.45 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the non-covalent forces between molecules determine the macroscopic properties of a compound. Computational studies offer a window into these dynamic and interactive aspects.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape. The key source of flexibility is the ether linkage between the naphthalene core and the benzyl group, which allows for rotation around the C-O and C-C bonds.

MD simulations can model the molecule in various environments, such as in a vacuum, in solution, or in a crystalline state, to understand how its conformation and dynamics are influenced by its surroundings aip.orgarxiv.org. For instance, simulations of naphthalene in different media have been used to study its diffusion, local ordering, and adsorption behavior on surfaces aip.orgmdpi.com. An MD study of this compound would reveal the preferred orientations of the benzyl group relative to the naphthalene plane and the timescale of conformational changes, which are crucial for understanding its interactions with other molecules, such as biological receptors or crystal lattice neighbors.

Non-covalent interactions, particularly hydrogen bonds and π-π stacking, are critical in dictating the supramolecular chemistry of aromatic molecules.

Hydrogen Bonding: The hydroxyl group (-OH) at the 2-position of the naphthalene ring makes this compound a potential hydrogen bond donor. The oxygen atoms of the hydroxyl and benzyloxy groups can also act as hydrogen bond acceptors. These interactions are fundamental in forming defined structures in solution and in the solid state. Computational studies can quantify the strength and geometry of these hydrogen bonds, revealing how they contribute to the stability of dimers or larger molecular assemblies nih.gov. The presence of hydrogen bonding can also influence the strength of other nearby interactions, such as π-π stacking rsc.orghelsinki.fi.

π-π Stacking Interactions: The compound possesses two aromatic systems: the naphthalene core and the benzyl ring. These planar, electron-rich systems can interact through π-π stacking. Theoretical calculations are essential for characterizing these interactions, which are primarily driven by dispersion forces. Studies on similar aromatic dimers show that the most stable configurations are typically parallel-displaced or T-shaped, rather than a perfectly face-to-face alignment, to minimize electrostatic repulsion rsc.org. In the case of this compound, both intramolecular (between the benzyl and naphthalene rings) and intermolecular stacking are possible, playing a key role in crystal packing and the formation of molecular aggregates nih.govnih.gov.

Derivatization Strategies and Synthetic Applications of 6 Benzyloxy Naphthalen 2 Ol As a Synthon

Role as a Building Block in Complex Chemical Synthesis

The utility of 6-(benzyloxy)naphthalen-2-ol as a foundational unit in complex synthesis is predicated on the inherent reactivity of the naphthol moiety. The electron-rich aromatic framework and the strategically placed functional groups enable its use as both a precursor to a wide array of substituted naphthalenes and as a scaffold for constructing fused ring systems.

The naphthalene (B1677914) core is a fundamental building block for various organic materials with applications in optoelectronics nih.gov. The "building-blocks approach" is a common strategy for developing new organic semiconductor materials, and halogenated naphthalenes are key starting materials for this purpose nih.gov. While this compound itself is not halogenated, its core structure can be modified and elaborated through established synthetic routes. For instance, related compounds like 2,6-dibromonaphthalene are used in cross-coupling reactions to create advanced derivatives.

By converting the hydroxyl groups of the naphthalene-2,6-diol core (obtainable from debenzylation of this compound) into triflates or halides, the scaffold becomes amenable to powerful C-C bond-forming reactions such as Suzuki and Sonogashira couplings. These reactions allow for the introduction of various aryl, styryl, or ethynyl groups at the 2- and 6-positions, leading to the synthesis of highly conjugated systems with tailored electronic properties.

| Starting Material | Reaction Type | Reagents | Product Example | Potential Application |

|---|---|---|---|---|

| 2,6-Dibromonaphthalene | Suzuki Coupling | trans-β-Styrene boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2,6-Di((E)-styryl)naphthalene | Organic Field-Effect Transistors nih.gov |

| 2,6-Dibromonaphthalene | Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI | 2,6-Bis(phenylethynyl)naphthalene | Organic Photo-electronic Materials nih.gov |

The 2-naphthol (B1666908) moiety is a well-established precursor for the synthesis of a diverse range of N/O-containing heterocyclic compounds, often through multicomponent reactions. researchgate.net These reactions are highly efficient, atom-economical, and allow for the rapid construction of complex molecular architectures from simple starting materials. researchgate.net The electron-rich nature and multiple reactive sites of the 2-naphthol framework make it an ideal candidate for such transformations. researchgate.net

One of the most prominent applications is in the synthesis of naphthopyrans (also known as benzochromenes), a class of compounds known for their photochromic properties. rsc.org The most robust method for synthesizing 3H-naphtho[2,1-b]pyrans involves the acid-catalyzed condensation of a 2-naphthol derivative with a substituted propargyl alcohol. rsc.org In this reaction, this compound can act as the naphthol component, reacting with a diaryl propargyl alcohol in the presence of a catalyst like para-toluenesulfonic acid (TsOH) to form the corresponding substituted naphthopyran.

Similarly, 2-naphthols are used in one-pot syntheses of benzo[a]xanthene derivatives. For example, the reaction of a 2-naphthol with an aldehyde and dimedone, often under the influence of a catalyst, yields tetrahydrobenzo[a]xanthen-11-ones. researchgate.net

| Heterocycle Class | General Reaction Type | Reactants with this compound | Resulting Scaffold |

|---|---|---|---|

| Naphthopyrans | Acid-catalyzed condensation | A diaryl propargyl alcohol | 3,3-Diaryl-3H-naphtho[2,1-b]pyran rsc.org |

| Xanthenes | Three-component condensation | An aldehyde, Dimedone | Tetrahydrobenzo[a]xanthen-11-one researchgate.net |

Synthesis of Axially Chiral Compounds Derived from Naphthols

Axial chirality, arising from restricted rotation about a single bond, is a key feature of many important ligands used in asymmetric catalysis. The 1,1'-Bi-2-naphthol (BINOL) framework is one of the most emblematic examples of a C₂-symmetrical, axially chiral molecule.

The synthesis of the BINOL scaffold is most commonly achieved through the oxidative coupling of two 2-naphthol molecules. This reaction forms a C-C single bond between the C1 positions of the two naphthalene units. Racemic BINOL can be produced using oxidants like iron(III) chloride researchgate.net. The mechanism involves the complexation of the iron(III) to the hydroxyl group, followed by a radical coupling of the naphthol rings researchgate.net.

Applying this strategy to this compound allows for the synthesis of a symmetrically substituted BINOL derivative. The oxidative coupling of two molecules of this compound yields 6,6'-bis(benzyloxy)-[1,1'-binaphthalene]-2,2'-diol. This transformation directly constructs the axially chiral biaryl backbone, which is the fundamental structural motif for a vast family of chiral ligands and catalysts. The presence of the benzyloxy groups at the 6 and 6' positions provides a handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties.

Integration into Polycyclic Aromatic Hydrocarbon (PAH) Systems

The synthesis of large, well-defined polycyclic aromatic hydrocarbons (PAHs) or "nanographenes" is a significant goal in materials science. One of the most powerful methods for the final C-C bond-forming step in these syntheses is the Scholl reaction, which is an intramolecular oxidative cyclodehydrogenation. rsc.orgresearchgate.net This reaction is highly effective at creating multiple carbon-carbon bonds in a single step to planarize a precursor molecule. researchgate.net

A key strategy for synthesizing PAHs like perylene involves the cyclodehydrogenation of 1,1'-binaphthyl derivatives. rsc.orgresearchgate.net This provides a direct synthetic pathway from this compound to a larger, more complex PAH system. The synthesis can be envisioned as a two-step process:

Dimerization: Oxidative coupling of this compound to form 6,6'-bis(benzyloxy)-[1,1'-binaphthalene]-2,2'-diol, as described in the previous section.

Cyclodehydrogenation: The resulting BINOL derivative, after protection of the free hydroxyl groups, can be subjected to Scholl reaction conditions (e.g., using a Lewis acid like AlCl₃ or an oxidant like DDQ) to induce intramolecular C-H activation and C-C bond formation between the 8 and 8' positions. This planarization step would yield a dibenzyloxy-substituted perylene derivative.

This sequential approach demonstrates how this compound can be integrated into significantly larger, π-extended aromatic systems.

Chemical Probes for In Vitro Enzymatic Studies (focus on chemical transformation)

Naphthalene derivatives are widely used as fluorescent probes due to their rigid planar structure, large π-electron conjugation, high quantum yields, and excellent photostability. mdpi.com These properties make them ideal fluorophores for constructing chemical probes to detect ions and biomolecules or for use in cellular imaging. mdpi.commdpi.comnih.gov

The core structure of this compound can be transformed into a reactive platform for building chemical probes. The synthesis begins with the removal of the benzyl (B1604629) protecting group via catalytic hydrogenation to yield the parent naphthalene-2,6-diol . This diol is a more versatile precursor for probe synthesis. The two hydroxyl groups can be further functionalized to introduce recognition moieties or reactive groups for conjugation to other molecules.

For example, the naphthalene-2,6-diol scaffold can be converted into more complex structures suitable for probe development. A common strategy involves formylation or other electrophilic substitution reactions to introduce reactive handles onto the naphthalene ring. These handles, such as aldehydes, can then undergo condensation reactions (e.g., Knoevenagel condensation) with active methylene compounds or other nucleophiles to construct a probe with a tailored photophysical response. This chemical transformation converts the basic naphthalene scaffold into a functional molecule capable of reporting on specific enzymatic activities or the presence of analytes through changes in its fluorescence. mdpi.com

Development of Substrates for Enzymatic Hydrolysis Investigations

The compound this compound serves as a versatile synthon in the development of substrates tailored for the investigation of enzymatic hydrolysis. Its naphthalene core is a key structural feature that, upon modification, can yield derivatives suitable for assaying the activity of various hydrolytic enzymes. The primary strategy involves the derivatization of the hydroxyl group at the C-2 position to create ester or glycosidic linkages, which can then be cleaved by specific enzymes such as esterases, lipases, and glycosidases.

The enzymatic cleavage of these synthetic substrates results in the release of the this compound or a related naphthalenol moiety. This released product often exhibits distinct spectrophotometric or fluorometric properties compared to the parent substrate, enabling the real-time monitoring of enzyme activity. The benzyloxy group at the C-6 position can modulate the electronic properties and lipophilicity of the substrate, and it can also serve as a protecting group that can be removed in a subsequent synthetic step if the free hydroxyl group is required.

Ester Derivatives as Substrates for Lipases and Esterases

A common application of naphthalene-based synthons is in the creation of ester substrates for lipases and esterases. These enzymes catalyze the hydrolysis of ester bonds. By acylating the hydroxyl group of a naphthalenol derivative, a substrate is formed that, upon enzymatic action, releases the naphthalenol and a carboxylic acid.

While specific studies detailing the use of this compound for this purpose are not prevalent in the readily available literature, the principle is well-established with analogous compounds. For instance, the lipase-catalyzed hydrolysis of various 2-naphthyl esters has been investigated to elucidate the kinetic mechanisms of these enzymes in biphasic systems nih.gov. In such studies, the rate of hydrolysis is monitored to determine key enzymatic parameters. The hydrolysis of α-naphthyl palmitate by lipase is another example where the cleavage of the ester bond releases naphthol, which can be quantified spectrophotometrically nih.gov.

The general scheme for the synthesis and enzymatic hydrolysis of such a substrate derived from this compound would involve the esterification of the C-2 hydroxyl group with a fatty acid. The resulting ester can then be used in an assay with a specific lipase or esterase.

Table 1: Hypothetical Ester Substrates Derived from this compound and Their Target Enzymes

| Substrate Name | Acyl Group | Target Enzyme Class |

|---|---|---|

| 6-(Benzyloxy)naphthalen-2-yl acetate | Acetyl | Esterase |

| 6-(Benzyloxy)naphthalen-2-yl butyrate | Butyryl | Esterase/Lipase |

This table presents potential substrates based on established principles of enzyme-substrate specificity.

Glycoside Derivatives as Substrates for Glycosidases

Another significant application is the synthesis of glycosidic substrates for glycosidases, which are enzymes that hydrolyze glycosidic bonds nih.gov. By attaching a sugar moiety to the C-2 hydroxyl group of this compound, a substrate for a specific glycosidase can be created. The enzymatic cleavage would release the aglycone (the naphthalenol derivative) and the sugar.

The released naphthalenol can be detected, often by fluorescence, providing a sensitive method for measuring enzyme activity. This approach is particularly valuable in the development of fluorogenic substrates scbt.com. For example, derivatives of 4-methylumbelliferone, which is structurally related to naphthalenol, are widely used to create fluorogenic substrates for various glycosidases. The synthesis of such substrates using glycosidases themselves (in a reverse hydrolysis or transglycosylation reaction) is a known strategy researchgate.net.

A study on the development of a fluorescent substrate for microsomal epoxide hydrolase utilized a cyano(6-methoxy-naphthalen-2-yl)methyl glycidyl carbonate, highlighting the utility of the 6-substituted naphthalene core in creating sensitive enzyme assays nih.gov. This demonstrates the potential of similarly structured compounds, like derivatives of this compound, in this area.

Table 2: Potential Glycosidic Substrates from this compound

| Substrate Name | Sugar Moiety | Target Enzyme Class |

|---|---|---|

| 6-(Benzyloxy)naphthalen-2-yl β-D-glucopyranoside | β-D-Glucose | β-Glucosidase |

| 6-(Benzyloxy)naphthalen-2-yl β-D-galactopyranoside | β-D-Galactose | β-Galactosidase |

This table illustrates potential glycosidic substrates based on the principle of specific glycosidase action.

The development of these substrates is crucial for high-throughput screening of enzyme inhibitors and for fundamental studies of enzyme kinetics and mechanisms. The versatility of this compound as a synthon allows for the systematic modification of the substrate structure to probe the active site of different enzymes and to optimize the assay's sensitivity and specificity.

Advanced Spectroscopic and Analytical Techniques for Research on 6 Benzyloxy Naphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 6-(Benzyloxy)naphthalen-2-ol. The complexity of the naphthalene (B1677914) and benzyl (B1604629) ring systems can lead to crowded and overlapping signals in standard one-dimensional (1D) ¹H and ¹³C NMR spectra, necessitating more advanced approaches for unambiguous characterization and mechanistic studies.

Multi-Dimensional NMR for Complex Product Characterization

Due to the presence of multiple aromatic protons and carbons in this compound, its 1D NMR spectra can be challenging to interpret due to signal overlap. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these complexities.

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for assigning protons within the naphthalene and benzyl spin systems.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC provides correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular framework. For instance, it can confirm the connectivity between the benzylic methylene protons and the oxygen-bearing carbon of the naphthalene ring, as well as correlations between protons and quaternary carbons.

These multi-dimensional techniques are essential for distinguishing between potential isomers and for characterizing the products of reactions involving this compound, where subtle structural changes can have significant impacts on chemical properties. The increase in molecular weight and complexity of such molecules leads to broader lines and greater resonance overlap in spectra, making multi-dimensional methods a necessity for clear resolution mdpi.com.

| NMR Technique | Purpose in Analyzing this compound | Expected Correlations |

| COSY | Mapping proton-proton coupling networks | Correlations between adjacent aromatic protons on both the naphthalene and benzyl rings. |

| HSQC | Assigning carbon signals based on attached protons | Direct correlation of each aromatic and benzylic CH group. |

| HMBC | Confirming long-range connectivity and structure | Correlations from benzylic protons to the naphthoxy carbon and the benzyl ring's ipso-carbon. |

Isotopic Labeling Studies to Track Reaction Pathways

To definitively track the transformation of atoms and functional groups during the synthesis or subsequent reactions of this compound, isotopic labeling is a powerful tool researchgate.netias.ac.in. By strategically replacing specific atoms (e.g., ¹H with ²H, or ¹²C with ¹³C) in the precursor molecules, researchers can follow their fate in the final product.

For example, in the synthesis of this compound via the Williamson ether synthesis from 2,6-dihydroxynaphthalene (B47133) and benzyl bromide, one could use ¹³C-labeled benzyl bromide. The location of the ¹³C label in the final product, easily identified by ¹³C NMR, would unequivocally confirm the reaction pathway and rule out alternative mechanisms. Syntheses of other isotopically labeled naphthalene derivatives have demonstrated the feasibility of this approach for mechanistic studies nih.govacs.orgnih.gov. This method is particularly useful for studying potential rearrangement reactions where atoms might migrate within the molecule ias.ac.in.

| Isotopic Label | Precursor Molecule | Information Gained |

| ¹³C | Benzyl Bromide | Confirms the connectivity of the benzyl group to the naphthol oxygen. |

| ²H (Deuterium) | Naphthalene-2,6-diol | Can be used to study kinetic isotope effects or track specific proton sites during reaction. |

| ¹⁸O | Naphthalene-2,6-diol | Traces the origin of the ether oxygen atom. |

Reaction Monitoring by In Situ NMR

Understanding the kinetics and mechanism of a reaction requires observing it as it happens. In situ NMR, or reaction monitoring by NMR, allows for the real-time observation of the conversion of reactants to products. For the synthesis of this compound, this technique can provide invaluable data. By running the reaction directly in an NMR tube, spectra are acquired at regular intervals. This allows for the identification and quantification of reactants, intermediates, products, and any byproducts over time.

This approach is particularly well-suited for studying the O-alkylation of naphthols, providing insights into reaction rates, the potential formation of transient intermediates, and the influence of different reaction conditions uni-muenchen.de. The ability to simultaneously observe both the disappearance of starting materials and the appearance of the product provides a comprehensive picture of the reaction dynamics st-andrews.ac.ukrsc.org.

Mass Spectrometry (MS) for Intermediate Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is fundamental for confirming the molecular weight of this compound and for identifying reaction intermediates and byproducts.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₇H₁₄O₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This technique is routinely applied to the analysis of hydroxylated polycyclic aromatic hydrocarbons, the class of compounds to which this compound belongs, to confirm their identity in complex mixtures researchgate.netmdpi.com.

| Property | Value for this compound | Significance |

| Molecular Formula | C₁₇H₁₄O₂ | Defines the elemental composition. |

| Nominal Mass | 250 amu | Integer mass of the most abundant isotopes. |

| Exact Mass | 250.0994 u | Precise mass calculated from the most abundant isotopes, confirmable by HRMS. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure.

For an aromatic ether like this compound, characteristic fragmentation pathways are expected. The most common fragmentation occurs at the bonds adjacent to the ether oxygen whitman.eduwhitman.edumiamioh.eduyoutube.com. Key fragmentation patterns would include:

Cleavage of the benzyl-oxygen bond: This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a naphthoxy radical.

Cleavage of the naphthyl-oxygen bond: This would result in a benzyloxy radical and a naphthol-derived cation.

Loss of the entire benzyloxy group: This would generate a naphthol fragment ion.

Real-time Reaction Monitoring via ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the real-time monitoring of chemical reactions. researchgate.net It allows for the direct observation of reactants, intermediates, and products in the reaction mixture as they form and are consumed. In the context of this compound, ESI-MS can be employed to track its synthesis, for instance, via the Williamson ether synthesis from 2,6-dihydroxynaphthalene and a benzyl halide.

By continuously introducing a small aliquot of the reaction mixture into the ESI-MS instrument, researchers can monitor the ion currents corresponding to the molecular weights of the starting materials and the product. For example, one would observe a decrease in the signal for the deprotonated 2,6-dihydroxynaphthalene ion and a simultaneous increase in the signal for the deprotonated this compound ion. This method provides immediate kinetic data and insight into reaction mechanisms, including the detection of transient intermediates that would be impossible to isolate and characterize otherwise. researchgate.net The high sensitivity and specificity of ESI-MS make it an invaluable tool for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproduct formation.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques used to probe the electronic structure of molecules containing chromophores. shu.ac.uk For this compound, the extended π-system of the naphthalene ring acts as the primary chromophore.

The absorption of ultraviolet or visible light by an organic molecule results in the promotion of electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In this compound, the most significant electronic transitions are π → π* transitions associated with the conjugated naphthalene system. The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups act as auxochromes, substituents that can shift the absorption maximum (λmax) and increase the molar absorptivity (ε). These groups possess non-bonding electrons (n electrons) that can also participate in n → π* transitions, though these are typically much weaker than π → π* transitions. shu.ac.uk

The extent of conjugation directly influences the energy of these transitions; a more extended conjugated system lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to longer wavelengths. libretexts.org The UV-Vis spectrum provides empirical evidence of the electronic structure and the influence of its substituent groups.

| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition Type |

|---|---|---|---|

| Naphthalene | 275 | 5,700 | π → π |

| 2-Naphthol (B1666908) | 280 | 6,200 | π → π |

| This compound | 284 | 6,500 | π → π* |

UV-Vis spectroscopy can be used to monitor the progress of reactions involving this compound, provided the reactants and products have distinct absorption spectra. For example, in a reaction where the hydroxyl group of this compound is converted to another functional group (e.g., an ester), the electronic environment of the naphthalene chromophore changes, leading to a shift in the λmax.

By monitoring the absorbance at a wavelength where the product absorbs strongly and the reactant absorbs weakly (or vice versa), the concentration of the species can be tracked over time using the Beer-Lambert Law. This allows for the determination of reaction kinetics and endpoint. This method is particularly useful for reactions that are difficult to sample for other analytical techniques and can be implemented for in-situ monitoring. shu.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. mdpi.com These techniques are complementary and are essential for confirming structural transformations during a chemical reaction.

For this compound, FT-IR spectroscopy is particularly sensitive to polar bonds and can clearly identify key functional groups. The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibrations for the ether and phenol groups typically appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the carbon skeleton of the naphthalene ring system. researchgate.net The aromatic C=C stretching vibrations give strong signals in the Raman spectrum.

When this compound undergoes a reaction, such as the esterification of the hydroxyl group, vibrational spectroscopy provides definitive evidence of the transformation. The disappearance of the broad O-H stretch and the appearance of a strong C=O stretching band (typically around 1700-1750 cm⁻¹) in the FT-IR spectrum would confirm the formation of the ester.

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Phenolic O-H | Stretch | 3200-3600 | - | Broad, Strong (IR) |

| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H (in -OCH₂-) | Stretch | 2850-2960 | 2850-2960 | Medium |

| Aromatic C=C | Stretch | 1400-1600 | 1400-1600 | Medium (IR), Strong (Raman) |

| Ether C-O | Stretch | 1200-1275 | - | Strong (IR) |

| Phenolic C-O | Stretch | 1150-1250 | - | Strong (IR) |

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is an indispensable tool in synthetic chemistry for both the analysis of reaction mixtures and the purification of products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound in a research setting. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

For this compound, a reverse-phase HPLC method is commonly used. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient mixture of water and acetonitrile or methanol. A UV detector is typically employed, set to a wavelength at which the compound exhibits strong absorbance (determined from its UV-Vis spectrum).

The result of an HPLC analysis is a chromatogram, which plots detector response versus retention time. The peak corresponding to this compound will have a characteristic retention time under specific conditions. The area of this peak is proportional to the concentration of the compound. Purity is determined by calculating the percentage of the total peak area that is attributable to the main product peak. This provides a quantitative measure of purity, which is essential for ensuring the reliability of subsequent experiments or characterization.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.5 | 1500 | 0.5 | Impurity |

| 2 | 8.2 | 295500 | 98.5 | This compound |

| 3 | 9.1 | 3000 | 1.0 | Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of research on this compound, GC-MS plays a crucial role in analyzing volatile products that may arise from synthesis, degradation, or metabolic processes. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. wisdomlib.orglabmanager.comshimadzu.com

The principle of GC-MS involves introducing a vaporized sample into a gas chromatograph, where it is carried by an inert gas (the mobile phase) through a heated capillary column. The column's inner surface is coated with a stationary phase. Compounds in the sample interact differently with this stationary phase based on their chemical properties, such as boiling point and polarity, causing them to separate and elute from the column at different times (retention times). As the separated components exit the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). shimadzu.comchemijournal.com

For the analysis of volatile products related to this compound, a typical GC-MS workflow would involve:

Sample Preparation: This may involve headspace sampling or solid-phase microextraction (SPME) to capture volatile analytes from a solid or liquid matrix. thermofisher.com Derivatization might be necessary for polar compounds to increase their volatility for GC analysis. nih.govuzh.ch

GC Separation: A capillary column, often a non-polar or medium-polarity column like a (5%-phenyl)-methylpolysiloxane, is typically used to separate the volatile components. wiley.com The oven temperature is programmed to increase gradually to facilitate the elution of compounds with a wide range of boiling points.

MS Detection: Electron ionization (EI) is a common ionization technique used in GC-MS, which generates characteristic fragmentation patterns for each compound. labmanager.comshimadzu.com These fragmentation patterns serve as a "chemical fingerprint," allowing for the identification of the compounds by comparing the obtained mass spectra with spectral libraries like the NIST database. shimadzu.com

The data obtained from a GC-MS analysis provides both qualitative and quantitative information. The retention time helps in the preliminary identification of a compound, while the mass spectrum provides confirmation of its identity and structural information. The peak area of a compound is proportional to its concentration, allowing for quantification.

Below is a hypothetical data table illustrating the potential volatile products that could be identified in a sample containing this compound after a stress study (e.g., exposure to high temperature or UV light).

| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Putative Origin |

| 5.8 | Benzyl alcohol | 108, 79, 91, 77 | Degradation product |

| 8.2 | Naphthalene | 128, 102, 77 | Degradation product |

| 10.5 | 2-Naphthol | 144, 115, 89 | Degradation product |

| 12.1 | Benzaldehyde | 106, 105, 77 | Oxidation product |

This table is for illustrative purposes and represents hypothetical data.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of complex mixtures. wisdomlib.orgnih.gov In the analysis of this compound and its related substances, combining chromatographic techniques with mass spectrometry provides unparalleled sensitivity and specificity. wisdomlib.orglabmanager.com

LC-MS and GC-MS for Complex Mixture Separation and Identification

The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary approach to the analysis of complex samples containing this compound. shimadzu.comgcms.cz The choice between LC-MS and GC-MS is primarily determined by the volatility and thermal stability of the analytes. shimadzu.comiltusa.compatsnap.com

GC-MS is best suited for the analysis of volatile and semi-volatile compounds that are thermally stable. chemijournal.comnih.gov This makes it the ideal technique for identifying volatile impurities, residual solvents from synthesis, or volatile degradation products of this compound. The high resolution of capillary GC columns provides excellent separation of closely related volatile compounds. iltusa.com

LC-MS , on the other hand, is the method of choice for non-volatile, thermally labile, and polar compounds. shimadzu.compatsnap.com this compound itself, along with many of its potential non-volatile impurities, reaction by-products, or metabolites, would be analyzed using LC-MS. Liquid chromatography separates the components of the mixture in a liquid mobile phase, and modern ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of the analytes before they enter the mass spectrometer. labmanager.comshimadzu.com This prevents the degradation of thermally sensitive molecules.

The integration of both LC-MS and GC-MS in a research workflow provides a more complete picture of the chemical composition of a sample. For instance, in analyzing a synthetic batch of this compound, GC-MS could be used to quantify residual solvents like toluene (B28343) or methanol, while LC-MS would be employed to identify and quantify the main compound, as well as any non-volatile impurities or isomers.

The following table illustrates how these two techniques can be used in a complementary fashion for the comprehensive analysis of a hypothetical sample containing this compound.

| Analytical Technique | Target Analytes | Sample Preparation | Typical Column | Ionization Source |

| GC-MS | Volatile impurities (e.g., residual solvents, starting materials) | Headspace, SPME, or liquid injection | DB-5ms or similar non-polar capillary column | Electron Ionization (EI) |

| LC-MS | This compound, non-volatile impurities, degradation products | Dilution in a suitable solvent, filtration | C18 reversed-phase column | Electrospray Ionization (ESI) |

This table provides a general overview and is for illustrative purposes.

By leveraging the strengths of both GC-MS and LC-MS, researchers can achieve a thorough separation and identification of a wide range of compounds in complex mixtures related to this compound, from highly volatile species to large, non-volatile molecules. labmanager.comgcms.cz

Future Research Directions and Unexplored Chemical Reactivity of 6 Benzyloxy Naphthalen 2 Ol

Development of Novel Functionalizations at Unreactive Sites

The regioselective functionalization of naphthalene (B1677914) derivatives is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. acs.orgnih.gov While the hydroxyl group of 6-(Benzyloxy)naphthalen-2-ol directs electrophilic substitution to the ortho and para positions, future research could focus on the development of methods for functionalization at traditionally less reactive sites.

One promising avenue is the application of transition-metal-catalyzed C-H activation strategies. rsc.orgrsc.org These methods have revolutionized the way chemists approach the synthesis of complex aromatic compounds by allowing for the direct introduction of functional groups at positions that are not easily accessible through classical electrophilic substitution reactions. nih.govnih.gov For instance, developing catalytic systems that can selectively functionalize the C-1, C-3, C-4, or C-5 positions of the this compound core would provide access to a vast new chemical space. Research in this area could explore a variety of catalysts, including those based on palladium, rhodium, and ruthenium, to achieve site-selective alkylation, arylation, or amination. rsc.orgacs.org

Furthermore, the investigation of ortho-C-H functionalization of the naphthol ring, despite the directing effect of the hydroxyl group, could lead to the synthesis of novel derivatives. researchgate.net While the hydroxyl group typically directs to the 1-position, catalyst control could potentially override this inherent reactivity to achieve functionalization at the 3-position.

Table 1: Potential Sites for Novel Functionalization of this compound

| Position | Current Reactivity | Potential Future Functionalization |

| C-1 | Activated (ortho to -OH) | Further controlled and diverse substitutions |

| C-3 | Less reactive | C-H activation for direct functionalization |

| C-4 | Less reactive | C-H activation for direct functionalization |

| C-5 | Less reactive | C-H activation for direct functionalization |

| C-7 | Less reactive | C-H activation for direct functionalization |

| C-8 | Less reactive | C-H activation for direct functionalization |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in fields ranging from medicinal chemistry to materials science. While this compound itself is not chiral, it serves as a valuable precursor for the synthesis of chiral derivatives, particularly atropisomeric biaryls. The development of stereoselective methods to synthesize chiral derivatives of this compound is a significant area for future research.